cis-3-Fluorocyclohexan-1-amine hydrochloride
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Overview
Description
Cis-3-Fluorocyclohexan-1-amine hydrochloride: is a chemical compound with the molecular formula C6H13ClFN. It is a fluorinated amine derivative of cyclohexane, where the fluorine atom is positioned at the third carbon in the cis configuration. This compound is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of cis-3-Fluorocyclohexan-1-amine hydrochloride typically involves the fluorination of cyclohexanone followed by reductive amination. The process can be summarized as follows:
Fluorination: Cyclohexanone is treated with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom at the third carbon position.
Reductive Amination: The fluorinated cyclohexanone is then subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride to form the amine.
Hydrochloride Formation: The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: : Cis-3-Fluorocyclohexan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form the corresponding cyclohexylamine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed for substitution reactions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of cyclohexylamine.
Substitution: Formation of substituted cyclohexane derivatives.
Scientific Research Applications
Cis-3-Fluorocyclohexan-1-amine hydrochloride is utilized in various scientific research fields, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of fluorinated compounds’ effects on biological systems.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Used in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of cis-3-Fluorocyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets. The fluorine atom’s presence enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Trans-3-Fluorocyclohexan-1-amine hydrochloride: Differing in the configuration of the fluorine atom.
3-Chlorocyclohexan-1-amine hydrochloride: Substitution of fluorine with chlorine.
3-Bromocyclohexan-1-amine hydrochloride: Substitution of fluorine with bromine.
Uniqueness: : Cis-3-Fluorocyclohexan-1-amine hydrochloride is unique due to its specific cis configuration, which influences its chemical reactivity and biological activity. The presence of the fluorine atom also imparts distinct properties, such as increased stability and lipophilicity, compared to its non-fluorinated counterparts .
Properties
Molecular Formula |
C6H13ClFN |
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Molecular Weight |
153.62 g/mol |
IUPAC Name |
(1R,3S)-3-fluorocyclohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C6H12FN.ClH/c7-5-2-1-3-6(8)4-5;/h5-6H,1-4,8H2;1H/t5-,6+;/m0./s1 |
InChI Key |
QKCMJPLQBZUZRS-RIHPBJNCSA-N |
Isomeric SMILES |
C1C[C@H](C[C@H](C1)F)N.Cl |
Canonical SMILES |
C1CC(CC(C1)F)N.Cl |
Origin of Product |
United States |
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